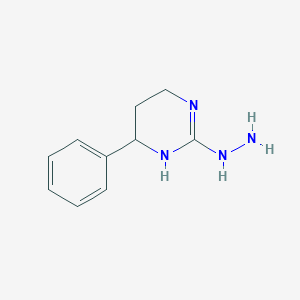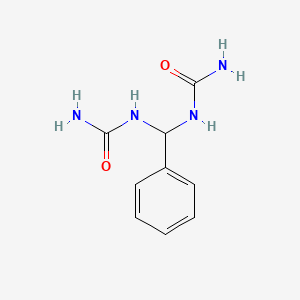
2-(3-Chlorophenyl)-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-3-oxopentanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a pentanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-oxopentanenitrile typically involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent nitrile formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-chlorobenzoic acid derivatives.
Reduction: 2-(3-chlorophenyl)-3-aminopentanenitrile.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-3-oxopentanenitrile
- 2-(4-Chlorophenyl)-3-oxopentanenitrile
- 2-(3-Bromophenyl)-3-oxopentanenitrile
Uniqueness
2-(3-Chlorophenyl)-3-oxopentanenitrile is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H10ClNO |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 |
Clé InChI |
UEDUVULOZVQAJV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C#N)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096774.png)
![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15096783.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide](/img/structure/B15096784.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B15096785.png)
![Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15096788.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15096793.png)
![(2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B15096804.png)
![7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B15096805.png)

![1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B15096816.png)

![5-Methyl-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B15096827.png)

![Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-](/img/structure/B15096856.png)
